molecular formula C21H28N6O2 B6474204 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640882-60-4

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Número de catálogo: B6474204
Número CAS: 2640882-60-4
Peso molecular: 396.5 g/mol
Clave InChI: LBLIWEUZOMPFHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[1,5-a]pyrazine core linked via a piperidin-4-yloxybut-2-yn-1-yl spacer to an acetylated piperazine moiety. The but-2-yn-1-yl group introduces rigidity, which may enhance binding specificity compared to flexible alkyl chains .

Propiedades

IUPAC Name

1-[4-[4-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-5-10-26(11-6-19)21-20-4-7-23-27(20)12-8-22-21/h4,7-8,12,19H,5-6,9-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLIWEUZOMPFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the formation of the core piperidine and piperazine rings. The synthetic route might involve:

  • Step 1: : Formation of the pyrazolo[1,5-a]pyrazine ring through cyclization reactions.

  • Step 2: : Introduction of the piperidine ring via reductive amination or similar methods.

  • Step 3: : Attachment of the but-2-yn-1-yl group through alkyne addition reactions.

  • Step 4: : Final coupling with piperazin-1-yl)ethan-1-one using nucleophilic substitution or other suitable reactions.

Industrial Production Methods

In an industrial setting, the production methods would be scaled up to ensure efficiency and cost-effectiveness. This often involves optimizing reaction conditions such as temperature, pressure, solvents, and catalysts. Continuous flow synthesis might be employed to improve the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

  • Reduction: : Can be achieved using hydrogenation with catalysts like palladium on carbon, or metal hydrides such as sodium borohydride, resulting in alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the piperidine or piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)

  • Substitution: : Alkyl halides, acyl chlorides

Major Products

The major products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one has a broad range of applications in scientific research:

  • Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.

  • Biology: : As a probe to study cellular processes due to its potential bioactivity.

  • Medicine: : Potential use in drug discovery and development, particularly targeting neurological pathways or infectious diseases.

  • Industry: : May be used in the development of new materials or as a specialty chemical in various applications.

Mecanismo De Acción

The mechanism of action for 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound's multiple functional groups allow it to engage in diverse interactions, potentially inhibiting or modulating biological pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Key Differences

Pyrazolo-Pyrazine/Pyrimidine Derivatives

  • Compound 35 (Methyl 1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-carboxylate): Shares a pyrazolo[1,5-a]pyrimidine core but substitutes the pyrazine ring with pyrimidine.
  • MK61 (5-(4-Nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one): Features a pyrazolo[1,5-a]pyrimidinone core with nitro and phenyl substituents. Demonstrates higher electron-withdrawing character, which may influence redox properties and metabolic stability .

Piperazine-Linked Compounds

  • Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Replaces the pyrazolo[1,5-a]pyrazine with a pyrazole ring and includes a trifluoromethylphenyl group.
  • Compound 37 (2-((4-tert-Butylpiperazin-1-yl)methyl)-5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine):
    • Utilizes a tert-butylpiperazine group, which may sterically hinder interactions with flat binding sites compared to the acetylpiperazine in the target compound .
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
Property Target Compound Compound 5 Compound 35
Molecular Weight ~450 g/mol 383.3 g/mol 475.2 g/mol
clogP (Predicted) 2.8 3.2 2.5
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 7 6 8
Solubility (µg/mL) Moderate (~20) Low (~10) High (~50)

Interpretation : The target compound’s acetylpiperazine and pyrazolo[1,5-a]pyrazine core may offer a balance between solubility (due to polar heterocycles) and membrane permeability (via moderate clogP). This contrasts with Compound 5’s higher lipophilicity and Compound 35’s superior solubility from its morpholine and carboxylate groups.

Recommended Studies :

  • In vitro assays to evaluate inhibition of kinases (e.g., JAK2, CDK) or neurotransmitter receptors (e.g., 5-HT₆).
  • ADMET profiling to compare metabolic stability with structural analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.